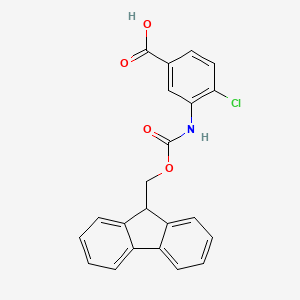

![molecular formula C17H24N2O4 B2529930 N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421480-57-0](/img/structure/B2529930.png)

N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a compound that belongs to the class of spirocyclic derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The spirocyclic framework is characterized by two or more rings that are joined by one common atom, forming a bicyclic or polycyclic system. This particular compound contains a morpholine ring and a tetrahydropyran ring connected through a spiro linkage, with additional functional groups that may contribute to its chemical reactivity and potential biological properties.

Synthesis Analysis

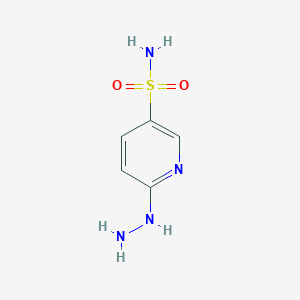

The synthesis of related 1,9-dioxa-4-azaspiro[5.5]undecane derivatives has been reported using a Prins cascade cyclization process. This method involves the coupling of aldehydes with N-substituted sulfonamides to form the spirocyclic framework . Although the specific synthesis of N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is complex due to the presence of multiple rings and heteroatoms. The 1,9-dioxa-4-azaspiro[5.5]undecane core is a significant structural motif that can influence the compound's conformation and, consequently, its interaction with biological targets. The presence of the ethoxyphenyl and carboxamide groups in the molecule may further affect its three-dimensional shape and electronic distribution, which are crucial factors in drug-receptor interactions .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions depending on their functional groups and the reaction conditions. For example, the dienone-phenol rearrangement is a reaction that can occur in spirocyclic compounds under acidic conditions, leading to the formation of substituted carboxylic acid amides . The specific chemical reactions that N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can participate in would depend on its functional groups and the reaction environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds like N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide are influenced by their molecular structure. The electrochemical behavior of related 1,4-diazaspiro[5.5]undecane derivatives has been studied, revealing that these compounds can undergo both oxidation and reduction reactions in non-aqueous media . The oxidation typically yields an oxamic acid derivative, while the reduction leads to the corresponding alcohol. These findings suggest that the electrochemical properties of spirocyclic compounds can be exploited for synthetic applications.

Aplicaciones Científicas De Investigación

Synthetic Methodology and Chemical Analysis

Research on spiro compounds like 1,9-dioxa-4-azaspiro[5.5]undecane derivatives has demonstrated innovative synthetic methodologies. For instance, a novel Prins cascade process was developed for the synthesis of 1,9-dioxa-4- azaspiro[5.5]undecane derivatives, representing a significant advancement in the synthesis of spiromorpholinotetrahydropyran derivatives through Prins bicyclization (Reddy et al., 2014). This method could potentially be adapted for the synthesis of N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide, highlighting its relevance in synthetic organic chemistry.

Chiral Separation and Configuration Determination

Chiral spirocyclic compounds are of interest due to their applications in pharmaceuticals as active ingredients, catalysts, or surface modifiers. The chiral separation and configuration determination of spiro compounds, such as 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]-undecane, have been successfully achieved using normal phase HPLC on a chiral column (Liang et al., 2008). This research underlines the potential of N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide in enantiomeric resolution studies, which is crucial for developing pharmaceuticals with high specificity and activity.

Structural Analysis

Single crystal X-ray diffraction analysis has been employed to study the structure of similar spirocyclic compounds, providing detailed insights into their molecular configuration (Kirillov et al., 2010). Understanding the structural aspects of these compounds is essential for their application in materials science and molecular engineering.

Potential Therapeutic Applications

While the direct therapeutic applications of N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide are not documented, research on related spiro compounds has indicated their potential in medicinal chemistry. For example, certain spirocyclic compounds have been identified as CCR8 antagonists, suggesting their utility in treating chemokine-mediated diseases (Norman, 2007). This highlights the possibility of N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide in drug discovery and development.

Propiedades

IUPAC Name |

N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-2-22-15-6-4-3-5-14(15)18-16(20)19-9-12-23-17(13-19)7-10-21-11-8-17/h3-6H,2,7-13H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZVQCMGSHYOQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCOC3(C2)CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2529848.png)

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2529858.png)

![2-(2-Ethoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2529859.png)

![1-{[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B2529861.png)

![8-chloro-2-(2-ethoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2529862.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2529865.png)